molecular formula C15H19NO3 B15277314 Benzyl 4-oxoazocane-1-carboxylate

Benzyl 4-oxoazocane-1-carboxylate

Cat. No.: B15277314
M. Wt: 261.32 g/mol
InChI Key: MDHDEHZYMBZHQB-UHFFFAOYSA-N
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Description

Benzyl 4-oxoazocane-1-carboxylate (CAS 1017575-52-8) is an 8-membered lactam-containing benzoate ester. Its structure comprises a benzyl ester group attached to a nitrogen-containing azocane ring with a ketone moiety at the 4-position. This compound is primarily used in organic synthesis, particularly as a precursor for bioactive molecules or catalysts.

Key structural features include:

  • Azocane ring: An 8-membered saturated heterocycle with a nitrogen atom.
  • Benzyl ester: Provides aromatic hydrophobicity, influencing solubility and reactivity.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 4-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14-8-4-5-10-16(11-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

MDHDEHZYMBZHQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CCC(=O)C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted azocane compounds, and various oxidized products depending on the specific reaction conditions employed .

Scientific Research Applications

Benzyl 4-oxoazocane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Benzyl 4-Oxoazepane-1-Carboxylate

Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4) is a 7-membered lactam analog.

Parameter Benzyl 4-Oxoazocane-1-Carboxylate Benzyl 4-Oxoazepane-1-Carboxylate
CAS Number 1017575-52-8 83621-33-4
Molecular Formula C15H19NO3 (inferred) C14H17NO3
Ring Size 8-membered azocane 7-membered azepane
Suppliers 1 16
Polarity Higher (larger ring, more conformational flexibility) Moderate
Applications Limited data; niche synthetic use Widely used in peptidomimetics and drug discovery

Key Differences :

  • The azocane derivative’s larger ring may confer distinct conformational flexibility, impacting binding affinity in biological systems.
  • The azepane analog’s commercial prevalence (16 suppliers) indicates broader utility, possibly due to easier synthesis or established protocols .

Comparison with Simple Benzoate Esters

Example: Methyl benzoate (CAS 93-58-3) and benzyl 4-oxobutanoate (CAS 53229-60-0).

Parameter This compound Methyl Benzoate Benzyl 4-Oxobutanoate
Complexity High (heterocyclic lactam) Low (simple ester) Moderate (linear chain with ketone)
Polarity High (lactam, H-bond donors) Low Moderate (ketone)
Reactivity Susceptible to lactam ring-opening Stable under mild conditions Ketone participates in nucleophilic reactions
Applications Specialty synthesis Solvent, flavoring Intermediate in fragrances

Key Insights :

  • The lactam ring in this compound increases reactivity (e.g., ring-opening for functionalization) compared to simpler esters .

Comparison with Other Heterocyclic Benzoates

Example : Benzyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9).

Parameter This compound Spirocyclic Analog
Structure Monocyclic lactam Spirocyclic (chromane-piperidine fusion)
Complexity Moderate High
Bioactivity Potential Limited data Likely higher (spirocycles often enhance target selectivity)
Suppliers 1 2

Key Insights :

  • Spirocyclic analogs may offer superior binding specificity due to rigid 3D structures, whereas azocane derivatives provide flexibility for conformational adaptation .

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